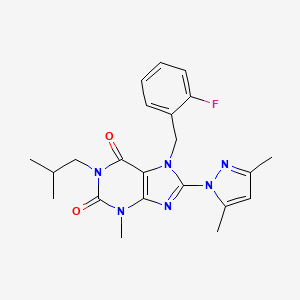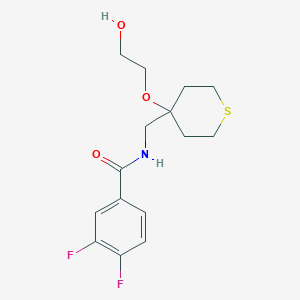
3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group with two fluorine atoms at the 3 and 4 positions of the benzene ring. It also contains a tetrahydro-2H-thiopyran-4-yl group attached to the benzamide nitrogen through a methylene bridge .Physical And Chemical Properties Analysis
The compound has a molecular weight of approximately 350.29 and a chemical formula of C17H13F3N2O3 .科学的研究の応用
Synthesis and Structural Characterization
Synthetic Approaches and Chemical Properties :
- Research has demonstrated novel synthetic routes and the chemical properties of fluorinated benzamides, highlighting the importance of fluorinated molecules in pharmaceutical and agrochemical industries. For example, the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation represents a significant advancement in the development of elaborate difluorinated compounds, showcasing the method's broad substrate compatibility, good functional group tolerance, ready scalability, and high regioselectivity (Cui et al., 2023).
Potential in Imaging and Diagnostics :
- The development of new potential PET agents for imaging specific cancer mutations, such as the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, underscores the utility of difluorobenzamide derivatives in biomedical research, providing insights into their application in diagnostics and therapeutic monitoring (Wang et al., 2013).
Biological Evaluation and Drug Development :
- Studies on benzamide derivatives as inhibitors for specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), illustrate the compound's potential in drug development. The identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent SCD-1 inhibitor highlights its therapeutic promise, demonstrating significant biological evaluations and dose-dependent effects in preclinical models (Uto et al., 2009).
Applications Beyond Pharmaceuticals
Materials Science and Luminescence :
- Research into the luminescent properties of benzamide derivatives, such as their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, opens new avenues for their application in materials science. These compounds' unique photophysical characteristics make them suitable for developing advanced materials and sensors (Srivastava et al., 2017).
Antipathogenic Properties :
- The antipathogenic activity of acylthioureas, including benzamide derivatives, against various bacterial strains showcases their potential as novel antimicrobial agents. This research underlines the importance of structural modifications in enhancing the antibacterial and antibiofilm properties of these compounds (Limban et al., 2011).
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c16-12-2-1-11(9-13(12)17)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYLXHTPKWGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)
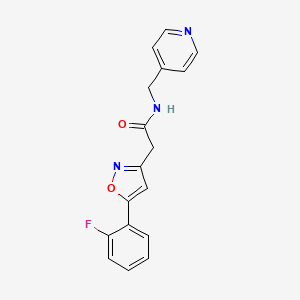
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2637499.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2637500.png)
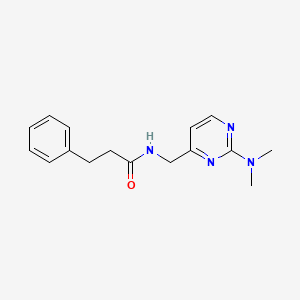
![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)
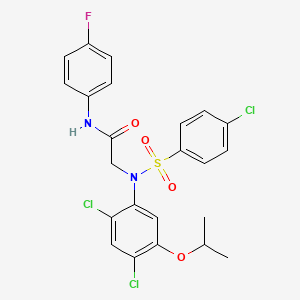
![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)
![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)
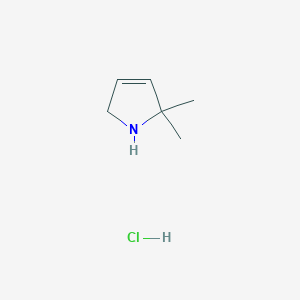
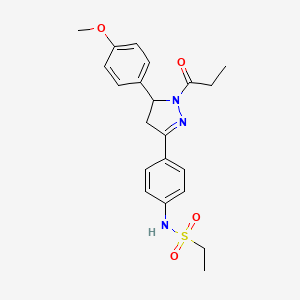
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
